N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring a cyclohepta[b]thiophene core fused with a benzamide moiety. The structure includes a cyano group at the 3-position of the thiophene ring and a 2,5-dioxopyrrolidin-1-yl substituent on the benzamide aromatic ring.
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c22-12-16-15-7-2-1-3-8-17(15)28-21(16)23-20(27)13-5-4-6-14(11-13)24-18(25)9-10-19(24)26/h4-6,11H,1-3,7-10H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGLPYMRNVHTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The chemical formula is and it has a molecular weight of approximately 372.45 g/mol. Its structure consists of a cyano group, a tetrahydrothiophene moiety, and a pyrrolidine derivative, which are known to influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₂S |
| Molecular Weight | 372.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits anti-inflammatory properties. In silico docking studies suggest that it acts as a selective inhibitor of the enzyme 5-lipoxygenase (5-LOX) , which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The binding affinity of the compound to 5-LOX was significantly higher than that to cyclooxygenase-2 (COX-2), indicating a potential for reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Potential
The compound's thiophene structure has been linked to anticancer activities. Thiophene derivatives have shown promise in targeting various cancer-specific proteins. Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell proliferation .
Neuroprotective Effects
Preliminary findings also suggest potential neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . Further research is needed to elucidate the specific mechanisms involved.
Case Study 1: Inhibitory Effects on 5-LOX
A study conducted using molecular docking simulations revealed that this compound binds effectively to the active site of 5-LOX. The binding energy was calculated at -9.0 kcal/mol, indicating strong affinity compared to known inhibitors such as Celecoxib .
Case Study 2: Anticancer Activity in vitro
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The results showed that it significantly inhibited cell viability in breast and lung cancer cells with IC50 values in the low micromolar range. These findings suggest that further development could lead to new therapeutic agents for cancer treatment .
Comparison with Similar Compounds
Structural Analogues with Thiophene/Thienopyrimidine Cores
Several structurally related compounds share the tetrahydro-cyclohepta[b]thiophene or thieno[2,3-d]pyrimidine framework but differ in substituents and functional groups:
Key Observations :
- Substituent Effects : The 2,5-dioxopyrrolidin-1-yl group in the target compound introduces a lactam ring, enhancing hydrogen-bonding capacity relative to the chloroacetohydrazide () or sulfanylacetamide () groups. This may improve solubility or target affinity .
- Cytotoxicity: Thieno[2,3-d]pyrimidine derivatives in exhibit cytotoxicity, suggesting that the target compound’s dioxopyrrolidin moiety could similarly modulate biological activity, though direct data are lacking .
Physicochemical Properties
- Solubility : The dioxopyrrolidin group in the target compound may enhance water solubility compared to ’s chlorobenzoyl derivative, which is more lipophilic .
- Thermal Stability: Melting points for thienopyrimidine derivatives () exceed 200°C, suggesting high stability, whereas the target compound’s melting point remains uncharacterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
